molecular formula C14H22N2O2 B10975409 1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine

1,4-Bis(cyclopropylcarbonyl)-2,5-dimethylpiperazine

Cat. No.: B10975409
M. Wt: 250.34 g/mol
InChI Key: KUDWOAQTUJICJT-UHFFFAOYSA-N
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Description

CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE is a complex organic compound that features a cyclopropyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE typically involves multiple steps. One common method starts with the preparation of cyclopropanecarbonyl chloride, which is then reacted with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE involves its interaction with specific molecular targets. The cyclopropyl group and piperazine ring allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOPROPYL[4-(CYCLOPROPYLCARBONYL)-2,5-DIMETHYLPIPERAZINO]METHANONE is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

[4-(cyclopropanecarbonyl)-2,5-dimethylpiperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C14H22N2O2/c1-9-7-16(14(18)12-5-6-12)10(2)8-15(9)13(17)11-3-4-11/h9-12H,3-8H2,1-2H3

InChI Key

KUDWOAQTUJICJT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C2CC2)C)C(=O)C3CC3

Origin of Product

United States

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